Persin Cytotoxicity Selectivity Across Breast Cancer Cell Lines Versus Tetrahydropersin and Standard MTAs
Persin exhibits striking cell line-dependent differential cytotoxicity in breast cancer models that is not observed with its reduced analog tetrahydropersin or with conventional microtubule-targeting agents. In direct comparisons, persin is approximately 8-fold more potent against estrogen receptor-positive MCF-7 cells (IC50 ~6.9 μM) than against triple-negative MDA-MB-231 cells (IC50 ~55 μM) [1]. This selectivity profile contrasts with paclitaxel, which generally shows more uniform potency across breast cancer subtypes. The reduced analog tetrahydropersin, while structurally similar, demonstrates a reversed selectivity profile with IC50 values of 5.2 μM against MDA-MB-231 and 2.8 μM against HepG2 liver cancer cells , indicating that minor structural modifications fundamentally alter cellular targeting.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Persin IC50 ~6.9 μM in MCF-7; ~55 μM in MDA-MB-231 |
| Comparator Or Baseline | Tetrahydropersin IC50 5.2 μM in MDA-MB-231; 2.8 μM in HepG2; Paclitaxel (uniform potency across subtypes, reference data) |
| Quantified Difference | Approximately 8-fold differential sensitivity between MCF-7 and MDA-MB-231 for persin; tetrahydropersin shows opposite selectivity pattern |
| Conditions | Human breast cancer cell lines MCF-7 (ER+), T47D (ER+), and MDA-MB-231 (triple-negative); standard cytotoxicity assays with 48-72 hour exposure |
Why This Matters
For researchers investigating subtype-selective microtubule-targeting agents, persin's pronounced differential activity between ER-positive and triple-negative breast cancer cells provides a unique tool compound that tetrahydropersin and standard MTAs cannot substitute for.
- [1] PhytoCAT Database. Phytochemical Entry: Persin (PhytoCAT-258). CSIR-Institute of Genomics and Integrative Biology. View Source
